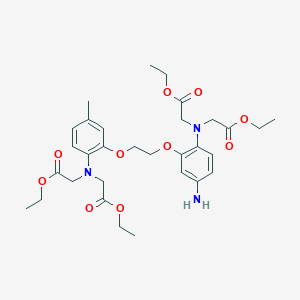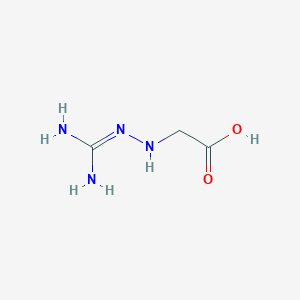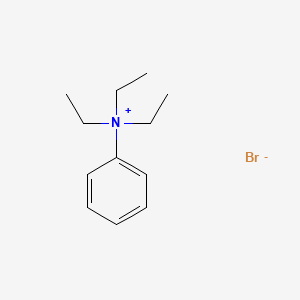
N,N,N-Triethylanilinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethylbenzenaminium bromide is a quaternary ammonium compound with a benzene ring substituted by three ethyl groups and a bromide ion. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Triethylbenzenaminium bromide can be synthesized through the quaternization of N,N,N-triethylbenzenamine with bromine. The reaction typically involves the use of an organic solvent such as ethanol or acetone, and the reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of N,N,N-Triethylbenzenaminium bromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethylbenzenaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products
Substitution Reactions: Yield products such as N,N,N-triethylbenzenaminium hydroxide or N,N,N-triethylbenzenaminium chloride.
Oxidation and Reduction: The products depend on the specific redox conditions applied.
Scientific Research Applications
N,N,N-Triethylbenzenaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and ion transport due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N,N-Triethylbenzenaminium bromide exerts its effects involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to changes in ion transport and cellular function. It may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethylbenzenaminium bromide: Similar structure but with methyl groups instead of ethyl groups.
N,N,N-Triethylbenzenaminium chloride: Similar structure but with a chloride ion instead of a bromide ion.
N,N,N-Triethylbenzenaminium iodide: Similar structure but with an iodide ion instead of a bromide ion.
Uniqueness
N,N,N-Triethylbenzenaminium bromide is unique due to its specific combination of ethyl groups and bromide ion, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as phase transfer catalysis and membrane studies, where other similar compounds may not be as effective.
Properties
CAS No. |
61175-74-4 |
|---|---|
Molecular Formula |
C12H20BrN |
Molecular Weight |
258.20 g/mol |
IUPAC Name |
triethyl(phenyl)azanium;bromide |
InChI |
InChI=1S/C12H20N.BrH/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HMJWAKCBJWAMPL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


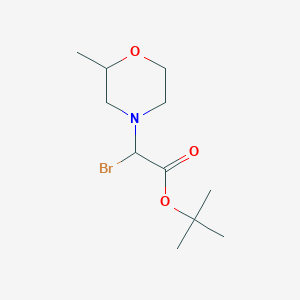
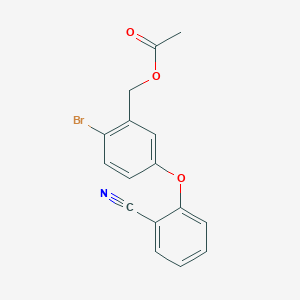
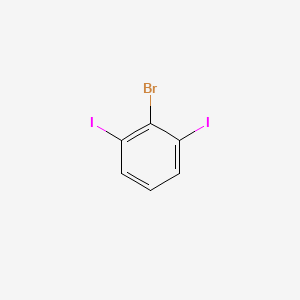

![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)

![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)
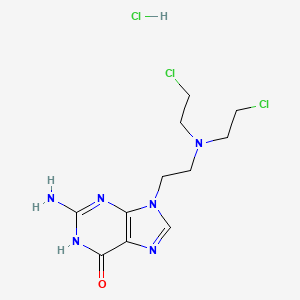

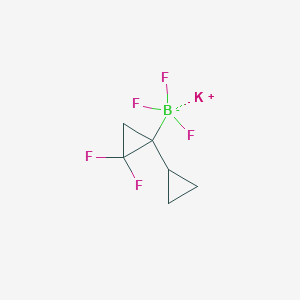
![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
